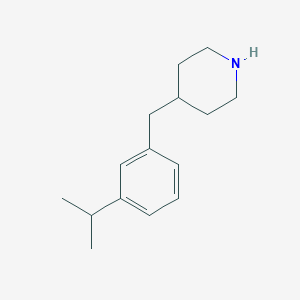

4-(3-Isopropylbenzyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

4-[(3-propan-2-ylphenyl)methyl]piperidine |

InChI |

InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3 |

InChI Key |

GUJPOYSLYBEOPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC2CCNCC2 |

Origin of Product |

United States |

Chemical Modifications and Derivatization Strategies for Research Probes

N-Alkylation and N-Acylation of the Piperidine (B6355638) Nitrogen for Structural Diversification

The secondary amine of the piperidine ring in 4-(3-isopropylbenzyl)piperidine is a prime site for chemical modification through N-alkylation and N-acylation. These reactions introduce a wide variety of substituents, leading to significant structural diversification and allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. nih.gov

N-alkylation is commonly achieved by reacting the piperidine with an alkyl halide, such as an alkyl bromide or iodide, in the presence of a base like potassium carbonate or diisopropylethylamine (DIEA). researchgate.netchemicalforums.com The choice of solvent and base is critical and can influence the reaction's efficiency. For instance, using a polar protic solvent like ethanol (B145695) with an inorganic base may be suitable for some alkylating agents, while a non-polar aprotic solvent like dichloromethane (B109758) with an organic base might be necessary for others, particularly for more reactive electrophiles like p-methoxybenzyl chloride. chemicalforums.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. nih.gov

N-acylation introduces an acyl group to the piperidine nitrogen, typically by reacting it with an acyl chloride or anhydride. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the nitrogen atom. For example, the synthesis of N-acyl analogs, such as those with benzoyl, cinnamoyl, acetyl, and propionyl groups, has been explored to investigate their impact on biological activity. nih.gov

These modifications are crucial in drug discovery. The N-benzyl piperidine motif, for example, is a versatile tool used by medicinal chemists to optimize efficacy and physicochemical properties, as it can engage in important cation-π interactions with target proteins. nih.gov The nature of the substituent on the nitrogen atom can dramatically influence a compound's affinity and selectivity for its biological target.

C-Substitution at the Piperidine Ring for Structure-Activity Relationship Studies

Substitution at the carbon atoms of the piperidine ring is a key strategy for investigating the structure-activity relationships (SAR) of this compound analogs. By systematically altering substituents at various positions on the ring, researchers can probe the steric and electronic requirements of the binding pocket of a target receptor. nih.govutmb.edu

The introduction of substituents can significantly impact a compound's biological activity. For example, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of substituents at the 3 and 4 positions of the piperidine ring was found to be critical for determining selectivity between the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov Similarly, studies on cathepsin S inhibitors and P2Y14 receptor antagonists have demonstrated that modifications to the piperidine ring can lead to potent and selective compounds. utmb.edunih.gov

The synthesis of C-substituted piperidines can be challenging and often requires multi-step synthetic routes. odu.eduyoutube.com Methods for regioselective alkylation of the piperidine ring have been developed, although they can sometimes lead to a mixture of products. odu.edu The synthesis of 3,5-diamino-piperidine derivatives as mimetics of 2-deoxystreptamine (B1221613) highlights the potential of C-substitution to create novel scaffolds with specific biological functions. nih.govucsd.edu

The data gathered from these SAR studies are invaluable for designing new ligands with improved affinity, selectivity, and pharmacokinetic properties. For instance, the discovery of a 3,4-disubstituted piperidine derivative as a modulator of macrophage M2 polarization underscores the therapeutic potential of exploring C-substitution patterns. nih.gov

Introduction of Reporter Groups for Biophysical Studies

To facilitate the study of molecular interactions and mechanisms of action, reporter groups can be chemically attached to this compound. These reporters, such as fluorescent tags and isotopic labels, provide a means to visualize and quantify the behavior of the molecule in biological systems.

Fluorescent Tagging Methodologies

Fluorescent tagging involves the covalent attachment of a fluorophore to the parent molecule. While specific examples of fluorescently tagged this compound are not prevalent in the provided search results, the general principles of fluorescent labeling of similar small molecules are well-established. This technique allows for the visualization of the molecule's distribution in cells and tissues and can be used in fluorescence-based binding assays. The choice of fluorophore and the point of attachment are critical to ensure that the biological activity of the parent compound is not significantly altered.

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling, the substitution of one or more atoms of a molecule with their isotopes, is a powerful technique for elucidating reaction mechanisms and metabolic pathways. nih.gov Common isotopes used in this context include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). For instance, isotopically labeled substrates are used in combination with techniques like NMR spectroscopy to gain detailed insights into enzyme-catalyzed reactions. nih.gov While direct examples of isotopically labeled this compound were not found, the methodology is broadly applicable to this class of compounds for studying their interactions with target proteins and their metabolic fate.

Synthesis of Analogs for Receptor Ligand Affinity Profiling

The synthesis of a diverse library of analogs of this compound is essential for comprehensive receptor ligand affinity profiling. nih.govnih.govnih.govuniba.itnih.govnih.gov This involves systematically modifying the core structure to understand which chemical features are critical for binding to a specific receptor and for achieving desired selectivity.

The affinity of these analogs for various receptors is typically determined through radioligand binding assays. nih.govnih.gov In these assays, the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured, and the inhibition constant (Ki) is calculated as a measure of binding affinity.

The results of these binding studies provide crucial information for building a structure-activity relationship (SAR) profile. For example, research on piperidine derivatives has shown that small changes, such as the introduction of a halogen or a methyl group, can significantly impact affinity and selectivity for sigma receptors or the serotonin transporter. nih.govuniba.itnih.gov Computational studies, such as molecular docking and dynamics simulations, are often used in conjunction with experimental data to understand the binding modes of these analogs at the molecular level. nih.gov This integrated approach allows for the rational design of new ligands with optimized affinity and selectivity profiles for therapeutic applications.

Interactive Data Tables

Below are interactive tables summarizing key findings from the research on this compound and its analogs.

Table 1: N-Alkylation/Acylation Modifications and Their Effects

| Modification Type | Reagents and Conditions | Effect on Activity/Selectivity | Reference(s) |

| N-Alkylation | Alkyl bromide/iodide, K₂CO₃/DIEA, various solvents | Can fine-tune efficacy and physicochemical properties, crucial for cation-π interactions. | nih.govresearchgate.netchemicalforums.com |

| N-Alkylation | Aldehyde/ketone, reductive amination | A versatile method for introducing a variety of N-substituents. | nih.gov |

| N-Acylation | Acyl chloride/anhydride | Alters electronic properties and hydrogen bonding, impacting biological activity. | nih.gov |

Table 2: C-Substitution and Structure-Activity Relationship (SAR)

| Position of Substitution | Substituent | Impact on SAR | Reference(s) |

| 3 and 4 positions | Various, stereochemistry explored | Critical for selectivity between monoamine transporters. | nih.gov |

| 4-position | 2-keto-1-benzimidazolinyl | Replacement for 4-arylpiperazin-1-yl group in cathepsin S inhibitors. | nih.gov |

| 3,5-positions | Diamino | Mimics 2-deoxystreptamine, important for RNA recognition. | nih.govucsd.edu |

| 3,4-positions | Various | Led to the discovery of a modulator of macrophage M2 polarization. | nih.gov |

Structure Activity Relationship Sar Investigations of 4 3 Isopropylbenzyl Piperidine Analogs

Conformational Analysis and its Influence on Molecular Recognition

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of a ligand's ability to be recognized by and bind to a molecular target. The piperidine ring typically adopts a low-energy chair conformation. researchgate.net For 4-substituted piperidines, the substituent can exist in either an axial or an equatorial position. The large 3-isopropylbenzyl group strongly prefers the equatorial position to minimize steric hindrance.

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics calculations are powerful tools for studying these conformational preferences. nih.govauremn.org.br Studies on related 4-substituted piperidines show that the energy difference between conformers is influenced by the nature of the substituent. nih.gov For non-polar substituents like a phenyl group, the conformational energies are very similar to those in analogous cyclohexane (B81311) systems, with a strong preference for the equatorial conformer. nih.gov Upon protonation of the piperidine nitrogen, which occurs at physiological pH, electrostatic interactions between the positively charged nitrogen and polar substituents at the C4 position can stabilize the axial conformer. nih.gov However, for a non-polar substituent like the isopropylbenzyl group, the equatorial preference is expected to remain dominant even after protonation.

This defined low-energy conformation is crucial for molecular recognition, as it pre-organizes the molecule for optimal fitting into the binding site of a receptor. nih.govthieme-connect.com The specific pucker of the piperidine ring and the orientation of its substituents dictate the trajectory of the attached moieties, directly impacting binding affinity. researchgate.net

Spatial Orientation of the Isopropylbenzyl Moiety and its Role in Binding

The 4-benzylpiperidine (B145979) scaffold is known to interact with targets like the sigma-1 (σ1) receptor, which features a binding site composed of a central core and two hydrophobic pockets. nih.govrsc.org Docking studies consistently show that in these analogs, the protonated piperidine nitrogen forms a key polar interaction, often a salt bridge, with acidic residues like Glu172 in the σ1 receptor. rsc.org

The benzyl (B1604629) moiety, in this case, the 3-isopropylbenzyl group, typically occupies one of the hydrophobic regions of the binding site. nih.govrsc.orgkoreascience.kr The addition of the isopropyl group at the meta-position enhances the hydrophobicity of this moiety, potentially leading to stronger van der Waals and hydrophobic interactions within the pocket. nih.govnih.govplos.org The spatial orientation is critical; computational studies on related ligands show that the benzyl group fits into a pocket lined with hydrophobic amino acid residues. koreascience.krresearchgate.net For example, in docking studies with the human serotonin (B10506) transporter (hSERT), the 4-benzylpiperidine moiety of certain inhibitors fits into a central binding site, establishing hydrophobic interactions with residues such as Ala169, Tyr175, Ile172, and Phe341. koreascience.kr The proper positioning of the isopropylbenzyl group within this hydrophobic pocket is a key factor for achieving high-affinity binding.

Impact of Substituent Modifications on Binding Affinity to Molecular Targets

Extensive SAR studies have been conducted on the 4-benzylpiperidine scaffold, exploring modifications at the piperidine nitrogen (N1 position) and on the benzyl ring. These studies provide a clear picture of how substituent changes affect binding affinity for various molecular targets, particularly the dopamine (B1211576) transporter (DAT) and sigma receptors.

Modifications on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences binding affinity and selectivity. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines designed as DAT inhibitors, the N-benzyl group itself was found to be a key element for high affinity. nih.gov Further substitutions on this N-benzyl group demonstrated that electron-withdrawing groups at the 4'-position were beneficial for DAT affinity. nih.govacs.org

Table 1: Effect of N-Substituent on DAT and SERT Binding Affinity Data extracted from studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs.

| Compound | N-Substituent (R) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |

| 5a | 4-Fluorobenzyl | 17.2 | 1920 | 112 |

| 11b | 4-Nitrobenzyl | 16.4 | 1780 | 108 |

| 1a | Benzyl | 21.4 | 440 | 20.6 |

| Reference | GBR 12909 | 11.3 | 68 | 6 |

Source: acs.org

For sigma receptors, the length of an N-alkyl chain can be inconsistent in its effect. While some chemical series show increased affinity with longer chains, certain 4-benzylpiperidine derivatives with varying N-alkyl chain lengths (from butyl to hexyl) all maintain similarly high affinity for σ2 receptors, suggesting a tolerance for different substituents at this position. scielo.br

Modifications on the Benzyl Ring: Substitution on the 4-position benzyl ring also plays a critical role. In the context of sigma receptor ligands, moving the benzyl group from the 4-position of the piperidine ring to the 3- or 2-position was tolerated, but the 4-substituted derivatives generally displayed the highest affinity. scielo.br Adding a hydroxyl group to the 4-position of the benzyl ring was found to be detrimental to affinity for both σ1 and σ2 receptors when compared to the unsubstituted analog. nih.gov

Table 2: Effect of Benzyl Ring Substitution on Sigma-1 (σ1) Receptor Affinity Data extracted from studies on N-substituted 4-benzylpiperidine analogs.

| Compound | 4-Position Benzyl Substituent | σ1 Ki (nM) |

| 1 | H | 3.2 |

| 2 | 4-OH | 24 |

| 3 | H | 10 |

| 4 | 4-OH | 110 |

| 5 | 4-F | 434 |

Source: nih.gov

These findings underscore that both the electronic and steric properties of substituents on the 4-benzylpiperidine scaffold are key modulators of binding affinity and selectivity for different molecular targets.

Elucidation of Pharmacophoric Features within the 4-(3-Isopropylbenzyl)piperidine Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 4-benzylpiperidine derivatives that bind to sigma receptors, a well-established pharmacophore model has been proposed. nih.gov

This model generally consists of three key features:

A Basic Amine Site: This is the piperidine nitrogen, which is protonated at physiological pH and acts as a hydrogen bond donor or engages in ionic interactions. nih.gov This feature is considered essential for binding.

A Primary Hydrophobic Domain: A region that accommodates a hydrophobic group, such as an aryl ring.

A Secondary Hydrophobic Domain: A second region that binds another hydrophobic moiety.

The this compound scaffold fits this pharmacophore model perfectly. The piperidine nitrogen serves as the basic amine site. The benzyl portion, enhanced by the hydrophobic isopropyl group, occupies one of the hydrophobic domains, while another part of the molecule or a substituent on the nitrogen would occupy the second hydrophobic domain. nih.govnih.gov The distance and spatial relationship between the amine site and the hydrophobic groups are critical for optimal receptor interaction.

Comparative SAR Studies with Related Piperidine Derivatives

Comparing the SAR of 4-benzylpiperidine analogs with other related heterocyclic structures, such as piperazines, provides valuable insights into the structural requirements for activity at specific receptors.

Piperidine vs. Piperazine (B1678402): Numerous studies have shown that replacing a piperidine ring with a piperazine can have a dramatic effect on binding affinity and selectivity. For ligands targeting both histamine (B1213489) H3 and sigma-1 receptors, the piperidine moiety was identified as a key structural element for high affinity at the σ1 receptor. nih.govacs.orgnih.gov In one study, the replacement of a piperidine with a piperazine in an analogous compound resulted in a drastic drop in σ1 receptor affinity (Ki changing from 3.64 nM for the piperidine to 1531 nM for the piperazine), while the high affinity for the H3 receptor was maintained. nih.govnih.gov This suggests that the second nitrogen atom in the piperazine ring may introduce unfavorable interactions or alter the conformation or protonation state in a way that is detrimental to σ1 binding. nih.gov

In the development of dopamine transporter inhibitors, piperidine bioisosteres have been explored to replace piperazine rings found in lead compounds like GBR 12909, often to improve metabolic stability while retaining high DAT affinity. nih.gov 4-Benzylpiperidine carboxamides with a two-carbon linker between the amide and the piperidine ring showed higher potency for DAT inhibition than those with a three-carbon linker. koreascience.krnih.gov

These comparative studies highlight that while piperidine and piperazine are often considered bioisosteres, the choice between them is a critical decision in drug design that can profoundly impact a compound's pharmacological profile. nih.gov The piperidine ring in the this compound scaffold is not merely a linker but a crucial component for achieving high affinity at specific targets like the σ1 receptor. nih.gov

Molecular Receptor Interactions and Binding Profiles

Identification of Key Amino Acid Residues Involved in Binding

The precise molecular interactions of 4-(3-Isopropylbenzyl)piperidine with its biological targets are understood through computational modeling and structure-activity relationship (SAR) studies of closely related analogs. These investigations have primarily focused on the monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT), which are the likely primary targets for this class of compounds.

Computational docking studies performed on analogous 4-benzylpiperidine (B145979) derivatives have provided significant insights into the putative binding site and the key amino acid residues that are crucial for ligand recognition and binding. These studies suggest that the 4-benzylpiperidine moiety fits into a central binding pocket within the transmembrane (TM) domains of these transporters.

Similarly, for the norepinephrine transporter (NET) , the binding of 4-benzylpiperidine analogs is mediated by interactions with hydrophobic residues within the transporter's binding site. Key residues identified through computational modeling include Phe72 and Ala77 in TM1, Val148 and Tyr152 in TM3, and Phe323 in TM6. nih.gov A strong π-π stacking interaction between the aromatic substituent of the ligand and Phe317 in TM6 has also been observed in these models. nih.gov

In the case of the serotonin transporter (SERT) , the 4-benzylpiperidine core of related compounds has been shown to occupy the central binding site, forming hydrophobic interactions with residues such as Ala169, Tyr175, and Ile172 in TM3, and Phe341 in TM6. nih.gov

Site-directed mutagenesis studies on the dopamine transporter have further elucidated the critical role of specific amino acids in ligand binding and transporter function. For instance, the replacement of aspartate at position 79 (Asp79) with other amino acids has been shown to dramatically reduce the affinity for cocaine analogs and inhibit dopamine uptake. nih.gov Additionally, serine residues at positions 356 and 359 in the seventh transmembrane domain have been identified as crucial for transporter function. nih.gov These findings underscore the importance of polar residues within the otherwise hydrophobic transmembrane domains for the interaction with this class of ligands.

The table below summarizes the key amino acid residues within the monoamine transporters that are likely involved in the binding of this compound, based on studies of its close analogs.

| Transporter | Transmembrane Domain (TM) | Key Amino Acid Residues | Type of Interaction |

| Dopamine (DAT) | TM1 | Phe76, Ala81 | Hydrophobic |

| TM3 | Val152, Tyr156 | Hydrophobic | |

| TM6 | Phe320, Phe326 | Hydrophobic | |

| TM1 | Asp79 | Polar Interaction | |

| TM7 | Ser356, Ser359 | Polar Interaction | |

| Norepinephrine (NET) | TM1 | Phe72, Ala77 | Hydrophobic |

| TM3 | Val148, Tyr152 | Hydrophobic | |

| TM6 | Phe317, Phe323 | π-π Stacking, Hydrophobic | |

| Serotonin (SERT) | TM3 | Ala169, Tyr175, Ile172 | Hydrophobic |

| TM6 | Phe341 | Hydrophobic |

Pharmacological Mechanisms of Action at the Molecular and Cellular Level

Modulation of Cellular Signaling Pathways by 4-(3-Isopropylbenzyl)piperidine

There is no specific information available in the public domain detailing how this compound modulates cellular signaling pathways. While many piperidine (B6355638) derivatives are known to interact with various signaling cascades, data for this exact compound is absent.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

No studies were identified that investigate the interaction of this compound with G-Protein Coupled Receptors (GPCRs). The broader class of piperidines has been studied in the context of GPCRs, but these findings cannot be specifically attributed to this compound.

Enzyme Inhibition and Activation Profiles

There is no available research on the enzyme inhibition or activation profiles of this compound. Studies on other piperidine derivatives have shown activity against enzymes like anaplastic lymphoma kinase (ALK) and in the synthesis of antimicrobial agents, but this cannot be extrapolated to the subject compound. nih.govresearchgate.netnih.govresearchgate.netbiomedpharmajournal.orgnih.gov

Interaction with Ion Channels and Transporters (e.g., T-type Ca2+ channels)

Specific data on the interaction of this compound with ion channels, including T-type Ca2+ channels, or with neurotransmitter transporters is not available. Research on related structures, such as certain 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has identified them as inhibitors of the presynaptic choline (B1196258) transporter, but similar analysis for this compound has not been published. nih.gov

Cellular Uptake and Intracellular Distribution Studies for Research Tools

No studies concerning the cellular uptake or intracellular distribution of this compound have been found. Methodologies for studying these properties exist, but they have not been applied to this specific compound in any publicly available research.

Investigations of Subcellular Target Localization

Information regarding the subcellular target localization of this compound is not present in the current body of scientific literature.

Analytical and Spectroscopic Characterization for Research Purposes

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic analysis provides detailed information about the molecular architecture of 4-(3-Isopropylbenzyl)piperidine, confirming the presence of key functional groups and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Analysis in one and two dimensions (1D and 2D) provides a complete picture of the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. Based on analogous structures like 4-benzylpiperidine (B145979) and other substituted piperidines, the chemical shifts (δ) can be predicted. chemicalbook.comspectrabase.com The protons on the piperidine (B6355638) ring typically appear in the upfield region, while the aromatic protons are found further downfield. chemicalbook.com The isopropyl group gives rise to a characteristic doublet for the methyl protons and a septet for the methine proton.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to display signals for the piperidine carbons, the aliphatic carbons of the benzyl (B1604629) and isopropyl groups, and the aromatic carbons. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for confirming the assignments made in 1D spectra. nih.govresearchgate.net A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the piperidine ring and the isopropyl group. HSQC and HMBC experiments correlate protons with their directly attached carbons (one-bond correlation) and with carbons two to three bonds away, respectively, which is crucial for definitively linking the isopropylbenzyl moiety to the piperidine ring. ipb.pt

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HSQC/HMBC) |

|---|---|---|---|

| Piperidine N-H | ~1.5-2.0 (broad s) | - | HMBC to C2/C6 and C3/C5 |

| Piperidine H2/H6 (axial/equatorial) | ~2.5-3.1 (m) | ~46-48 | HSQC to C2/C6 |

| Piperidine H3/H5 (axial/equatorial) | ~1.2-1.8 (m) | ~32-34 | HSQC to C3/C5 |

| Piperidine H4 | ~1.5-1.9 (m) | ~38-40 | HSQC to C4; HMBC to benzylic CH₂ |

| Benzylic CH₂ | ~2.4-2.6 (d) | ~42-44 | HSQC to benzylic C; HMBC to C4 and aromatic C1' |

| Isopropyl CH | ~2.8-3.0 (septet) | ~33-35 | HSQC to isopropyl CH; HMBC to isopropyl CH₃ and aromatic C3' |

| Isopropyl CH₃ | ~1.2 (d) | ~23-25 | HSQC to isopropyl CH₃; HMBC to isopropyl CH |

| Aromatic H (4 protons) | ~6.9-7.2 (m) | ~124-148 | HSQC to corresponding aromatic carbons |

Note: Predicted values are based on data for structurally similar compounds and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. Data from related compounds like 4-benzylpiperidine and piperidine itself provide a basis for these expected absorptions. nist.govchemicalbook.comchemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Piperidine, Benzyl, Isopropyl | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

| C-H Bend (Out-of-plane) | Substituted Benzene | 690 - 900 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₅H₂₃N), the molecular weight is 217.35 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 217. Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be seen at m/z 218.

Key fragmentation pathways would involve the cleavage of the molecule at its weakest points. Analysis of the mass spectrum of the related 4-benzylpiperidine shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl group, and another significant fragment for the piperidinemethyl cation. nist.gov For this compound, characteristic fragments would include the loss of the isopropyl group and cleavage at the benzylic bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the [M+H]⁺ ion of C₁₅H₂₃N, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different atomic compositions, providing unequivocal confirmation of the molecular formula.

| m/z (Predicted) | Ion | Description |

|---|---|---|

| 218 | [C₁₅H₂₄N]⁺ | Protonated Molecule [M+H]⁺ |

| 217 | [C₁₅H₂₃N]⁺˙ | Molecular Ion [M]⁺˙ |

| 174 | [C₁₂H₁₆N]⁺ | Loss of isopropyl group [M-C₃H₇]⁺ |

| 133 | [C₁₀H₁₃]⁺ | Isopropylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (less likely as base peak than in 4-benzylpiperidine) |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Chromatographic Methods for Purity Assessment and Quantification in Research

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities, allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile synthetic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound. nih.govresearchgate.net This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. sielc.com The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water researchgate.netsielc.com |

| Modifier | 0.1% Formic Acid or Phosphoric Acid nih.govsielc.com |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | UV (e.g., at 254 nm) |

| Column Temperature | ~30°C nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. nih.gov This technique is exceptionally sensitive and specific, making it ideal for identifying trace-level impurities in a sample. After the components of the mixture are separated on the HPLC column, they are introduced into the mass spectrometer, which provides mass data for each eluted peak. mdpi.com This allows for the confident identification of not only the main product but also minor byproducts, degradation products, or metabolites by their molecular weights and fragmentation patterns. nih.gov For quantitative analysis, techniques like multiple reaction monitoring (MRM) can be used for high precision and sensitivity. scilit.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analytical separation and detection. For a compound like this compound, which contains a secondary amine, derivatization can be particularly advantageous for gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The primary goals of derivatizing this compound would be to:

Increase Volatility: For GC analysis, the piperidine moiety can be derivatized to create a more volatile compound.

Improve Thermal Stability: Derivatization can prevent on-column degradation of the analyte at the high temperatures used in GC.

Enhance Detector Response: Introducing a chromophore or a fluorophore can significantly improve detection limits in UV-Vis or fluorescence detection, respectively. For mass spectrometry, a derivative can lead to more characteristic fragmentation patterns.

Several derivatization reagents and strategies could be employed for this compound, drawing from established methods for secondary amines and piperidine-containing structures.

Acylation: Reaction with acylating agents is a common strategy for derivatizing amines.

Pentafluorobenzoyl Chloride (PFBCI): This reagent reacts with the secondary amine of the piperidine ring to form a pentafluorobenzoyl derivative. The resulting derivative is highly electron-capturing, making it suitable for sensitive detection by GC with an electron capture detector (GC-ECD) or for GC-MS analysis. oup.com

4-Toluene Sulfonyl Chloride: This reagent can be used for pre-column derivatization in HPLC. nih.govresearchgate.net The resulting tosyl-derivative exhibits enhanced UV absorbance, allowing for more sensitive detection. nih.govresearchgate.net

Silylation: While more common for primary amines and hydroxyl groups, silylation reagents could potentially be used, though acylation is often more effective for secondary amines.

Derivatization for SFC-MS: A notable strategy for enhancing detection in SFC-MS involves the use of a high proton affinity tag.

N-(4-aminophenyl)piperidine: This reagent can be used to derivatize compounds, leading to a significant improvement in detection limits in positive ion mode SFC-MS. nih.govnsf.gov

The choice of derivatization strategy would depend on the analytical technique being employed and the specific goals of the analysis, such as trace level quantification or structural confirmation.

| Derivatization Reagent | Analytical Technique | Advantage | Reference |

|---|---|---|---|

| Pentafluorobenzoyl Chloride (PFBCI) | GC-MS, GC-ECD | Increases volatility and provides high sensitivity with ECD. | oup.com |

| 4-Toluene Sulfonyl Chloride | HPLC-UV | Enhances UV absorbance for improved detection limits. | nih.govresearchgate.net |

| N-(4-aminophenyl)piperidine | SFC-MS | Significantly improves detection in positive ion mode MS. | nih.govnsf.gov |

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, a single-crystal X-ray diffraction study would provide precise information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, insights into its likely solid-state conformation can be gleaned from studies of other substituted piperidine derivatives. nih.govresearchgate.netnih.gov

Conformation of the Piperidine Ring: The six-membered piperidine ring is not planar and typically adopts a chair conformation , which is the most stable arrangement to minimize steric and torsional strain. nih.gov However, the presence of substituents can lead to other conformations, such as a twist-boat or half-chair conformation, depending on the nature and position of the substituents and the intermolecular forces in the crystal lattice. nih.govresearchgate.net In the case of this compound, the bulky 3-isopropylbenzyl group at the 4-position would likely favor an equatorial orientation to minimize steric hindrance, leading to a stable chair conformation of the piperidine ring.

A hypothetical crystallographic analysis would yield a data table similar to the one below, summarizing the key parameters of the crystal structure.

| Crystallographic Parameter | Hypothetical Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | e.g., P2₁/c or P-1 (Common centrosymmetric space groups) |

| Unit Cell Dimensions (Å) | a, b, c dimensions would be determined |

| Unit Cell Angles (°) | α, β, γ angles would be determined |

| Volume (ų) | Calculated from cell parameters |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 for organic molecules |

| Piperidine Ring Conformation | Expected to be a chair conformation. nih.gov |

| Substituent Orientation | 3-Isopropylbenzyl group likely in an equatorial position. |

| Key Intermolecular Interactions | N-H···N hydrogen bonding, C-H···π interactions, van der Waals forces. researchgate.net |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. For piperidine (B6355638) derivatives, docking studies elucidate key binding modes and interactions within protein active sites. researchgate.net

Research on related piperidine and piperazine (B1678402) structures demonstrates how these ligands interact with various protein targets. For instance, molecular docking has been used to analyze the binding of piperine, a natural piperidine alkaloid, with cell cycle proteins like CDK2 and CDK4. nih.gov Similarly, studies on other piperidine derivatives have explored their potential as inhibitors of enzymes like Protein Kinase B (Akt) and their interactions with receptors involved in neurotransmission. researchgate.netnih.govnih.gov These analyses typically reveal that interactions are often governed by hydrogen bonds and hydrophobic contacts, with the piperidine ring and its substituents playing a crucial role in orienting the molecule within the binding pocket. researchgate.net The development of advanced modeling frameworks continues to improve the accuracy of predicting protein-ligand binding free energies. rsc.org

Table 8.1: Examples of Molecular Docking Studies on Piperidine-Related Compounds

| Compound Class | Protein Target | Key Findings |

|---|---|---|

| Piperidine Derivatives | Protein Kinase B (Akt) | Identification of key residue interactions and structural requirements for inhibitory activity. researchgate.net |

| Piperine | CDK2, CDK4 | Analysis of binding interactions to understand potential anticancer applications. nih.gov |

| Piperidin-4-one Derivatives | Helicobacter pylori protein (2B7N) | Identification of potent inhibitors based on binding affinity scores. researchgate.net |

This table presents findings for related piperidine structures to illustrate the application of molecular docking, as specific studies on 4-(3-Isopropylbenzyl)piperidine are not available.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing researchers to observe the stability of ligand-protein complexes and explore the conformational changes that occur upon binding. wustl.edu For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments and the dynamic stability of its interaction with a biological target.

Studies on related heterocyclic compounds have successfully used MD simulations to validate docking results and assess the stability of the ligand in the active site. researchgate.netresearchgate.net These simulations can confirm whether key hydrogen bonds and hydrophobic interactions observed in static docking models are maintained over time in a dynamic, solvated system. researchgate.netrsc.org Advanced MD techniques have been developed to specifically characterize the thermodynamics and kinetics of protein-ligand and protein-protein interactions, capturing events like dissociation and rebinding. nih.gov Such simulations are crucial for confirming that a potential drug candidate forms a stable complex with its target protein. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. jksus.orgscirp.org

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and various thermochemical properties with high accuracy. scirp.org Methods like B3LYP are commonly employed to optimize the molecular geometry of complex organic molecules and calculate their electronic properties. scirp.orgnih.govepstem.net For this compound, DFT calculations would provide precise information on bond lengths, bond angles, and dihedral angles, establishing its most stable three-dimensional structure. These calculations are also used to determine energetic properties, which can help evaluate thermal stability. nih.govnih.gov

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small energy gap indicates that a molecule is highly polarizable, has high chemical reactivity, and can be easily excited, suggesting it is a "soft" molecule. nih.govnih.gov A large gap, conversely, implies high kinetic stability and low reactivity, characteristic of a "hard" molecule. nih.gov Analysis of related heterocyclic compounds shows that the HOMO-LUMO gap is a key indicator of intramolecular charge transfer, which can be crucial for biological activity. nih.govekb.egdergipark.org.tr

Table 8.2: Representative HOMO-LUMO Gap Calculations for Heterocyclic Compounds

| Compound Type | Computational Method | HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|

| Piperidine Derivative | DFT/B3LYP | Varies by substituent | Indicates chemical reactivity and stability. ekb.egresearchgate.net |

| Thiazole-Pyrazole Derivative | B3LYP/6-311G | ~4.0 eV (example value) | Indicates charge transfer interactions. nih.gov |

This table provides example values from studies on related compounds to illustrate the concept, as specific calculations for this compound are not published.

The molecular electrostatic potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and identify sites for electrophilic and nucleophilic attack. nih.govdergipark.org.tr MEP maps illustrate the electron density, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). dergipark.org.tr

For this compound, an MEP analysis would be expected to show a region of negative potential around the nitrogen atom of the piperidine ring due to the lone pair of electrons, making it a likely site for hydrogen bonding and other nucleophilic interactions. nih.govekb.eg The hydrogen atoms, particularly the one on the piperidine nitrogen, would show positive potential. This analysis is valuable for predicting how the molecule will interact with biological receptors and other molecules. dntb.gov.ua

In Silico Prediction of Potential Biological Targets and Activity Spectra

Given the vast chemical space and the cost of experimental screening, in silico prediction tools are invaluable for prioritizing research efforts. nih.gov Programs like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are used to forecast the likely biological activities and protein targets of novel compounds based on their chemical structure. clinmedkaz.orgclinmedkaz.org

Studies on new piperidine derivatives have used these tools to predict a wide range of potential pharmacological effects. clinmedkaz.org The predictions are based on comparing the structure of the new compound to a large database of molecules with experimentally confirmed activities. clinmedkaz.org For piperidine derivatives, these in silico screens have suggested potential activities against various enzymes, ion channels, receptors, and transport systems. clinmedkaz.orgclinmedkaz.org The predicted applications often include treatments for central nervous system disorders and cancer. clinmedkaz.org These preliminary predictions help guide subsequent preclinical in vitro and in vivo studies. clinmedkaz.orgclinmedkaz.org

Table 8.3: Examples of Predicted Biological Activities for Piperidine Derivatives

| Predicted Activity Class | Examples |

|---|---|

| Enzyme Inhibition | Kinase inhibitors, Protease inhibitors clinmedkaz.orgclinmedkaz.org |

| Receptor Interaction | GPCR ligands, Opioid receptor antagonists nih.govclinmedkaz.org |

| Ion Channel Modulation | Voltage-gated ion channel effects clinmedkaz.org |

| Neurotransmitter System Effects | Neurotransmitter uptake inhibition clinmedkaz.org |

This table summarizes predicted activities for the broader class of piperidine derivatives based on in silico screening studies.

Pharmacophore Modeling and Virtual Screening Applications

Computational and theoretical studies, particularly pharmacophore modeling and virtual screening, represent powerful tools in modern drug discovery and development. These in silico techniques allow for the rational design and identification of novel bioactive molecules by analyzing the structural features of known active compounds. In the context of this compound, while specific and direct studies are not extensively documented in publicly available literature, its structural motifs are present in various biologically active agents. This allows for a detailed exploration of how it can be utilized in pharmacophore-based and virtual screening approaches to discover new chemical entities with desired pharmacological profiles.

Pharmacophore Model Generation from this compound

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The chemical structure of this compound presents several key features that can be translated into a pharmacophore model.

The primary pharmacophoric features derivable from the structure of this compound include:

A Hydrogen Bond Acceptor/Positive Ionizable Feature: The nitrogen atom within the piperidine ring is a key feature. At physiological pH, this nitrogen is typically protonated, making it a positive ionizable center capable of forming crucial ionic interactions or hydrogen bonds with amino acid residues in a protein's binding pocket.

A Hydrophobic/Aromatic Feature: The benzyl (B1604629) group provides a distinct hydrophobic and aromatic region. The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target protein.

A Hydrophobic Feature: The isopropyl group attached to the benzyl ring contributes a significant hydrophobic character, which can be critical for binding affinity and selectivity by occupying a specific hydrophobic pocket within the biological target.

A hypothetical pharmacophore model based on this compound would therefore consist of these key features arranged in a specific three-dimensional orientation. The distances and angles between these features would be critical for defining the spatial requirements for binding to a potential target.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |

| Hydrogen Bond Acceptor / Positive Ionizable | Piperidine Nitrogen | Ionic Interaction, Hydrogen Bonding |

| Aromatic Ring | Benzyl Group | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Group | Isopropyl Moiety | Hydrophobic Interaction |

Virtual Screening Applications

Once a pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns to search large databases of chemical compounds. This process aims to identify novel molecules that match the pharmacophoric features of the query compound, in this case, this compound. These "hit" compounds would be predicted to have a similar biological activity.

The general workflow for a virtual screening campaign utilizing a pharmacophore model of this compound would involve:

Database Selection: Choosing a database of compounds to screen, which could range from commercially available chemical libraries to virtual libraries of synthetically accessible compounds.

Pharmacophore-Based Filtering: The database is filtered to retain only those molecules that contain the defined pharmacophoric features (a positive ionizable center, an aromatic ring, and a hydrophobic group) with the correct spatial arrangement.

Docking and Scoring: The "hit" compounds from the pharmacophore screen are then typically subjected to molecular docking studies. This involves predicting the binding pose and affinity of each compound within the active site of a specific biological target. Benzylpiperidine derivatives have been shown to interact with various targets, including monoamine transporters (such as the dopamine (B1211576) transporter), sigma receptors, and enzymes like monoamine oxidase. wikipedia.orgbiosynth.com

Hit Selection and Experimental Validation: The top-scoring compounds from the docking studies are selected for experimental validation to confirm their biological activity.

Table 2: Illustrative Virtual Screening Hit List based on a this compound Pharmacophore

| Hit ID | Molecular Formula | Predicted Target | Pharmacophore Fit Score | Docking Score (kcal/mol) |

| ZINC12345678 | C₁₆H₂₅NO | Dopamine Transporter | 0.95 | -9.2 |

| CHEMBL987654 | C₁₇H₂₃N₃O | Sigma-1 Receptor | 0.92 | -8.8 |

| VENDOR-A001 | C₁₅H₂₁F₂N | Monoamine Oxidase B | 0.88 | -8.5 |

| VENDOR-B002 | C₁₈H₂₇N | Sigma-2 Receptor | 0.85 | -8.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. The "Hit ID" refers to common chemical database identifiers.

This computational approach allows for the rapid and cost-effective identification of potential lead compounds for further development. By leveraging the structural information inherent in this compound, pharmacophore modeling and virtual screening can significantly accelerate the discovery of new therapeutic agents for a variety of biological targets.

Research Applications and Future Directions

Development of 4-(3-Isopropylbenzyl)piperidine as Chemical Probes for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. nih.govnih.gov The development of high-quality chemical probes is crucial for validating new drug targets and understanding disease pathology. nih.govlongdom.org The this compound scaffold possesses characteristics that make it a promising starting point for the design of chemical probes. Its piperidine (B6355638) ring can be functionalized to modulate physicochemical properties and introduce pharmacophores, while the isopropylbenzyl group can be modified to fine-tune binding affinity and selectivity.

The utility of such probes lies in their ability to provide a more translationally relevant understanding of target biology compared to genetic methods alone. nih.gov For instance, a chemical probe based on this compound could be used to rapidly and reversibly inhibit a target protein, allowing for the temporal exploration of its function in cellular signaling pathways. nih.gov The development of such probes would require a strategic balance between optimizing binding affinity, functional activity, selectivity, and cell permeability. longdom.org

Contribution to the Understanding of Structure-Activity Relationships in Piperidine Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net The this compound framework serves as an excellent tool for dissecting these relationships within the broader class of piperidine-containing compounds. nih.gov

By systematically modifying the isopropylbenzyl and piperidine moieties, researchers can elucidate the key structural features required for a desired biological effect. For example, the position and nature of the substituent on the benzyl (B1604629) ring, as well as the substitution pattern on the piperidine ring, can significantly impact potency and selectivity. dndi.orgacs.org Studies on related piperidine derivatives have shown that even minor changes, such as the introduction of unsaturation in the piperidine ring, can lead to a tenfold increase in potency. dndi.org Conversely, replacing the piperidine with an acyclic or morpholine (B109124) ring can result in a loss of activity. dndi.org

The table below illustrates hypothetical SAR data for a series of this compound analogs, highlighting the impact of structural modifications on biological activity.

| Compound ID | R1 (Piperidine N-substituent) | R2 (Benzyl Ring Substituent) | Biological Activity (IC50, µM) |

| 1 | H | 3-isopropyl | 5.2 |

| 2 | CH3 | 3-isopropyl | 2.8 |

| 3 | H | 4-isopropyl | 10.5 |

| 4 | H | 3-tert-butyl | 8.1 |

| 5 | H | 3-methoxy | 15.7 |

This systematic exploration of the chemical space around this compound can provide a deeper understanding of the molecular interactions driving biological activity and guide the design of more potent and selective compounds.

Exploration of Novel Synthetic Pathways for Complex Piperidine Derivatives

The synthesis of complex piperidine derivatives is an active area of research, driven by the prevalence of the piperidine motif in pharmaceuticals and natural products. ajchem-a.comnih.gov The development of novel and efficient synthetic methods is crucial for accessing a diverse range of piperidine-containing molecules. news-medical.net

Recent advancements in synthetic organic chemistry offer exciting possibilities for the synthesis of complex derivatives starting from or incorporating the this compound scaffold. These include:

Catalytic Asymmetric Synthesis: Methods like rhodium-catalyzed asymmetric reductive Heck reactions could be employed to synthesize chiral piperidine derivatives with high enantioselectivity. vulcanchem.com

Diversity-Oriented Synthesis (DOS): Strategies like Type II Anion Relay Chemistry (ARC) allow for a modular approach to construct all possible stereoisomers of a given piperidine scaffold, enabling the exploration of a wider chemical space. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction has been utilized in the total synthesis of various piperidine alkaloids and can be applied to construct complex bridged or fused ring systems incorporating the benzylpiperidine core. researchgate.net

Modern Cyclization Reactions: Intramolecular Mannich reactions and other cyclization strategies are key to forming the piperidine ring itself, with the potential for stereoselective outcomes. researchgate.netyoutube.com

Identification of New Molecular Scaffolds and Lead Optimization Strategies

The this compound core can serve as a versatile molecular scaffold for the development of new therapeutic agents. nih.govnih.gov A molecular scaffold is the central framework of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The N-benzylpiperidine motif, in particular, is frequently used in drug discovery due to its structural flexibility and three-dimensional nature, which can facilitate crucial interactions with biological targets. nih.gov

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold offers several avenues for lead optimization:

Modulation of Physicochemical Properties: The introduction of chiral centers or other functional groups onto the piperidine ring can be used to fine-tune properties like solubility and membrane permeability. researchgate.netresearchgate.net

Enhancing Biological Activity and Selectivity: Strategic modifications to the benzyl and piperidine moieties can lead to improved binding affinity and selectivity for the target protein. researchgate.netresearchgate.net

Improving Pharmacokinetic Properties: The scaffold can be altered to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for a drug's efficacy and safety. nih.govresearchgate.net

The table below presents a hypothetical lead optimization campaign starting from a this compound lead compound.

| Compound ID | Modification | In Vitro Potency (IC50, nM) | Oral Bioavailability (%) |

| Lead-1 | This compound | 500 | 10 |

| Analog-1A | Addition of 4-fluoro to benzyl | 250 | 15 |

| Analog-1B | N-methylation of piperidine | 400 | 25 |

| Analog-2 | Combination of modifications | 100 | 40 |

This iterative process of design, synthesis, and testing is central to the development of new drugs based on the benzylpiperidine scaffold.

Emerging Methodologies in the Study of Piperidine Compounds

The field of chemical synthesis is constantly evolving, with new technologies and methodologies emerging that can accelerate the discovery and development of piperidine-containing compounds. researchgate.net Two such areas that hold significant promise are continuous flow chemistry and advanced catalysis.

Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. The benefits of flow chemistry include improved reaction control, enhanced safety, and the potential for rapid reaction optimization and scale-up. For the synthesis of this compound and its derivatives, flow chemistry could enable more efficient and reproducible processes, particularly for multi-step sequences.

Advanced Catalysis: The development of novel catalysts is a key driver of innovation in synthetic chemistry. news-medical.net For piperidine synthesis, this includes:

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and mild reaction conditions. news-medical.net

Photoredox Catalysis: This technique uses light to initiate chemical transformations, enabling new types of bond formations that are difficult to achieve with traditional methods.

Novel Metal Catalysts: The discovery of new transition metal catalysts, such as those based on iridium or gold, continues to expand the repertoire of reactions available for constructing and functionalizing the piperidine ring. ajchem-a.comresearchgate.net

The application of these emerging methodologies will undoubtedly lead to more efficient and versatile routes for the synthesis of complex piperidine derivatives, including those based on the this compound scaffold.

Unexplored Avenues for Academic Research within the Benzylpiperidine Chemical Space

Despite the extensive research into piperidine-containing molecules, there remain numerous unexplored avenues within the benzylpiperidine chemical space that offer exciting opportunities for academic research. nih.gov

One area of significant potential is the exploration of novel biological targets for benzylpiperidine derivatives. While this scaffold is known to interact with a range of receptors and enzymes, a systematic screening of this compound and its analogs against a broader panel of biological targets could uncover new and unexpected activities.

Furthermore, the development of novel multicomponent reactions involving benzylpiperidine building blocks could lead to the rapid generation of diverse and complex molecular architectures. nih.gov These new compounds could then be evaluated for a wide range of biological activities, potentially leading to the identification of novel therapeutic agents or research tools.

Another promising direction is the investigation of the conformational effects of the 3-isopropylbenzyl group on the biological activity of the piperidine ring. A deeper understanding of how this specific substituent influences the three-dimensional shape of the molecule and its interactions with biological targets could provide valuable insights for rational drug design.

Finally, the synthesis and evaluation of isotopically labeled versions of this compound could be used in metabolic studies to understand how the compound is processed in biological systems, providing crucial information for drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Isopropylbenzyl)piperidine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves alkylation of piperidine with 3-isopropylbenzyl halides under basic conditions. For optimization:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Control reaction temperature (20–25°C) to avoid side products like N-alkylation over O-alkylation .

- Monitor progress via TLC or HPLC, with quenching in ice-cold water to isolate the product .

- Characterization : Confirm purity via GC (>93% as per similar piperidine derivatives) and structural identity using H/C NMR .

Q. How can researchers characterize the purity and stability of this compound?

- Analytical Techniques :

- GC-MS : Quantify purity and detect volatile impurities (>99% threshold recommended) .

- HPLC : Resolve polar degradation products (e.g., oxidized piperidine derivatives) using C18 columns .

- Stability Testing : Store under inert gas (N) at –20°C to prevent oxidation; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Use fume hoods to avoid inhalation; LD data for similar piperidines suggest moderate toxicity (oral: 300–500 mg/kg in rodents) .

- Neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in receptor-binding studies?

- SAR Strategies :

- Introduce electron-withdrawing groups (e.g., sulfonyl) at the benzyl position to improve binding to σ-1 receptors, as seen in 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives .

- Replace the isopropyl group with fluorinated analogs (e.g., 4-fluorophenyl) to modulate lipophilicity and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in reported solubility data for this compound derivatives?

- Troubleshooting :

- Verify solvent polarity (e.g., logP ~2.5 for similar compounds) using shake-flask methods .

- Account for crystalline vs. amorphous forms via XRPD; amorphous phases show 2–3× higher solubility in aqueous buffers .

- Replicate conflicting studies under standardized conditions (pH 7.4, 25°C) to isolate variables .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound?

- In Vitro Models :

- Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at the piperidine ring) .

- Employ LC-HRMS to detect glutathione adducts for reactive intermediate screening .

Q. How can computational modeling predict the pharmacokinetic properties of this compound analogs?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.